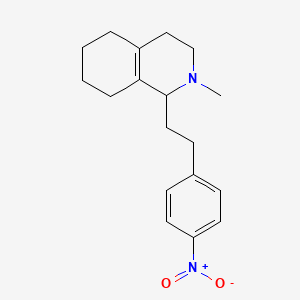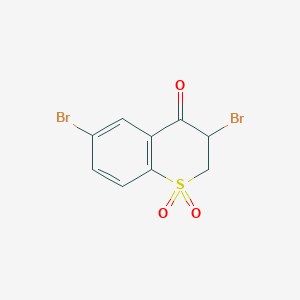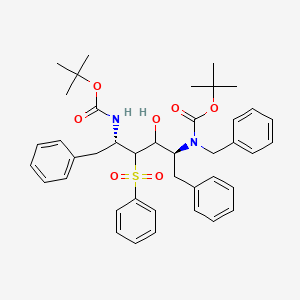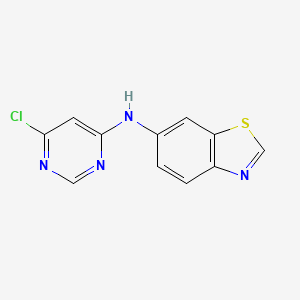
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine: is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and virology. This compound is known for its potent antiviral properties, making it a valuable tool in the development of antiviral therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine typically involves the fluorination of a deoxyribose sugar followed by the coupling of the fluorinated sugar with adenine. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the sugar moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: Reduction reactions can occur at the fluorinated sugar, altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral drugs. Its ability to inhibit viral enzymes makes it a valuable tool in virology.
Medicine: In medicine, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is being investigated for its potential to treat viral infections such as herpes and hepatitis. Its antiviral properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiviral therapies. Its high potency and specificity make it an ideal candidate for inclusion in antiviral drug formulations.
Mécanisme D'action
The mechanism of action of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine involves the inhibition of viral DNA polymerase. By incorporating into the viral DNA, the compound causes premature termination of the DNA chain, effectively halting viral replication. This selective inhibition of viral enzymes makes it a potent antiviral agent.
Comparaison Avec Des Composés Similaires
6-Chloro-9-(2’-deoxy-2’-fluoro-b-D-ribofuranosyl)purine: This compound is also a nucleoside analog with antiviral properties.
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-isoguanine: Another nucleoside analog with similar antiviral activity.
Uniqueness: What sets 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine apart is its dual fluorination, which enhances its stability and potency. The presence of fluorine atoms increases the compound’s resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
Propriétés
Formule moléculaire |
C10H11F2N5O3 |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 |
Clé InChI |
OOSVZNYQTCFEON-DXTOWSMRSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)F)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)


![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)


![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)


